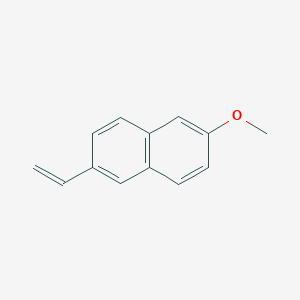

2-Methoxy-6-vinylnaphthalene

Vue d'ensemble

Description

2-Methoxy-6-vinylnaphthalene is a compound that belongs to the category of fused ring organic semiconductors. These compounds are known for their interesting optical and electrical properties due to their planar structure, including reduced band gaps and the ability to undergo both oxidation and reduction processes.

Synthesis Analysis

The synthesis of derivatives of 2-Methoxy-6-vinylnaphthalene involves several key steps. A practical method for synthesizing related compounds includes palladium-catalyzed reactions, regioselective addition reactions, and carbonylation processes (Hiyama et al., 1990). Additionally, the synthesis of polymeric forms of 2-Methoxy-6-vinylnaphthalene derivatives, such as poly(2-methoxynaphthalene), has been achieved through various polymerization techniques (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-vinylnaphthalene and its derivatives is characterized by a nearly planar conformation. This planarity is a defining feature of the α-methoxynaphthalene moiety, as evidenced in crystallographic studies (Bolte & Bauch, 1998).

Chemical Reactions and Properties

2-Methoxy-6-vinylnaphthalene and its derivatives participate in various chemical reactions, including polymerization and photo-addition reactions. These reactions are influenced by the presence of methoxy and cyano substituents (Chamberlain & McCullough, 1973).

Physical Properties Analysis

The physical properties of 2-Methoxy-6-vinylnaphthalene derivatives, particularly in polymeric forms, include specific optical characteristics such as absorption spectra and emissions. These properties are significantly influenced by the molecular structure and the presence of substituents (Itagaki et al., 1982).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-6-vinylnaphthalene derivatives are characterized by their electrochemical and electronic behaviors. These properties are determined through spectroelectrochemical studies, revealing insights into the nature of charge carriers in doped forms of these compounds (Meana-Esteban et al., 2014).

Applications De Recherche Scientifique

Polymerization Studies : MVN has been used in coordination polymerizations to produce atactic poly(1-vinylnaphthalene) and perfect syndiotactic poly(MVN). This process, involving half-sandwich scandium and rare-earth metal precursors, allows for controlled polymer production, contributing to materials science and engineering (Li et al., 2019).

Synthesis of Naproxen : MVN plays a crucial role in the synthesis of d,l-naproxen, a widely used nonsteroidal anti-inflammatory drug. The hydroformylation of MVN, followed by oxidation, has been studied as an alternative route for naproxen synthesis. This process demonstrates over 98% selectivity to 2-MNP, an important precursor to naproxen (Rajurkar et al., 2007).

Naproxen Precursor Synthesis : A practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of naproxen, involves the use of MVN. The method includes Pd-catalyzed ethynylation, regioselective addition of HX to the triple bond, and Pd-catalyzed carbonylation (Hiyama et al., 1990).

Catalytic Applications : MVN has been used in environmentally benign catalytic reactions. A silica-supported chitosan–palladium complex shows good conversion and high regioselectivity in the carbonylation of MVN. This catalyst system demonstrates the potential for green chemistry applications (Zhang & Xia, 2003).

Alkylation Studies : The alkylation of racemic 1-(6-methoxynaphth-2-yl)ethyl acetate by potassium dimethyl malonate, catalyzed by a chiral palladium-DUPHOS complex, provides insights into stereochemical reactions involving MVN (Assié et al., 2010).

Hydroesterification Studies : The hydroesterification of MVN to methyl ester of 6-methoxy naphthyl propionic acid (ester of naproxen) has been investigated using palladium complexes. This study contributes to the field of organic synthesis and pharmaceutical production (Atla et al., 2009).

Photochemical Reactions : Research on the irradiation of 2-methoxynaphthalene and acrylonitrile in ethanol has led to the formation of complex photo-addition products. Such studies are important for understanding photochemical processes in organic chemistry (Chamberlain & Mccullough, 1973).

Asymmetric Hydroformylation : The asymmetric hydroformylation of MVN in a vertical pipes-in-series reactor has been explored. This provides an efficient, in-flow enantioselective synthesis pathway for (S)-Naproxen (Abrams et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-ethenyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQUMYDUFBBKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345299 | |

| Record name | 2-Methoxy-6-vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63444-51-9 | |

| Record name | 2-Methoxy-6-vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R)-2-[(3S)-3-hydroperoxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1203317.png)

![(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1203320.png)